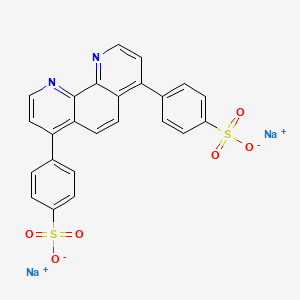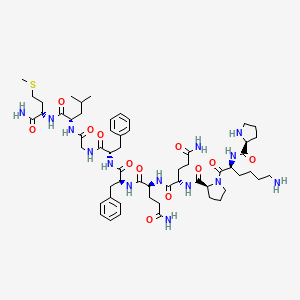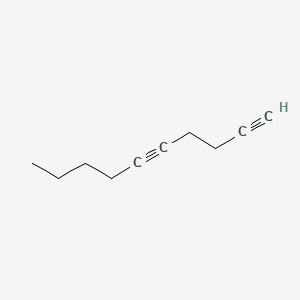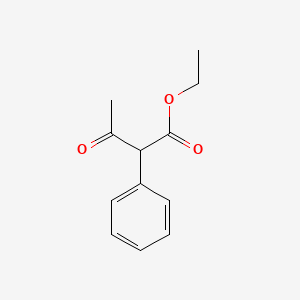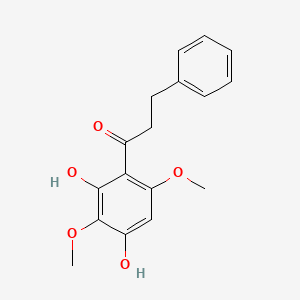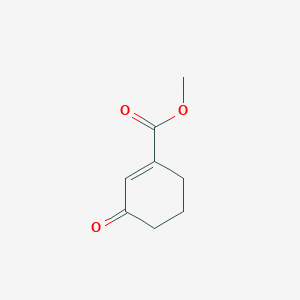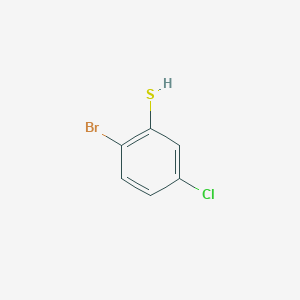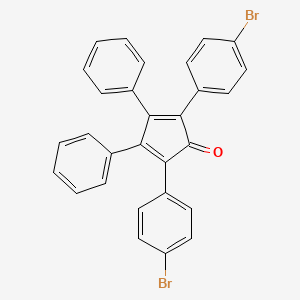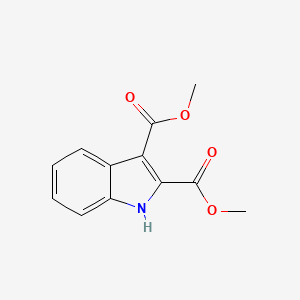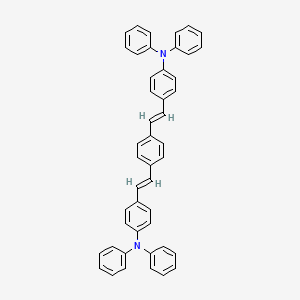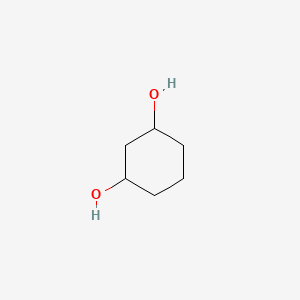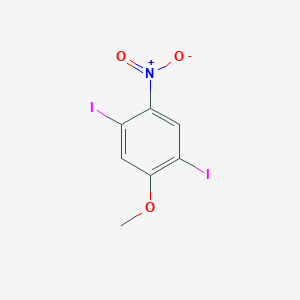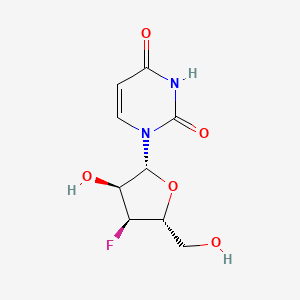
3'-Deoxy-3'-fluorouridine
描述
3’-Deoxy-3’-fluorouridine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly significant in the field of oncology due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . Its molecular formula is C9H11FN2O5, and it has a molecular weight of 246.19 g/mol .
作用机制
Target of Action
3’-Deoxy-3’-fluorouridine is a purine nucleoside analogue . The primary target of 3’-Deoxy-3’-fluorouridine is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which recycles pyrimidines to form nucleotide monophosphates .
Mode of Action
The compound interacts with its target, uridine phosphorylase, leading to the inhibition of this enzyme . This interaction disrupts the normal function of the pyrimidine salvage pathway . The main mechanism of activation is conversion to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) .
Biochemical Pathways
The inhibition of uridine phosphorylase disrupts the pyrimidine salvage pathway . This disruption affects the synthesis of DNA, as the pyrimidine salvage pathway is responsible for the production of nucleotide monophosphates, which are essential building blocks of DNA .
Pharmacokinetics
It is known that the compound is administered orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The result of 3’-Deoxy-3’-fluorouridine’s action is the inhibition of DNA synthesis and the induction of apoptosis . This is due to the disruption of the pyrimidine salvage pathway, which leads to a decrease in the production of nucleotide monophosphates, thereby inhibiting DNA synthesis .
生化分析
Biochemical Properties
3’-Deoxy-3’-fluorouridine interacts with various enzymes, proteins, and other biomolecules. It is known to have broad antitumor activity, targeting indolent lymphoid malignancies . The antitumor mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Cellular Effects
3’-Deoxy-3’-fluorouridine has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis and inducing apoptosis
Molecular Mechanism
The molecular mechanism of 3’-Deoxy-3’-fluorouridine involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through the inhibition of DNA synthesis and the induction of apoptosis
Dosage Effects in Animal Models
The effects of 3’-Deoxy-3’-fluorouridine vary with different dosages in animal models. It has been found to exert a low-micromolar antiviral effect against tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV) in host cell lines of neural and extraneural origin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluorouridine typically involves the fluorination of a suitable precursor. One common method is the use of hydrogen fluoride in dioxane to introduce the fluorine atom into the nucleoside structure . Another method involves the use of potassium hydrogen fluoride in ethane-diol, which has been shown to be effective in producing the desired fluorinated nucleoside .
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluorouridine often employs large-scale fluorination techniques. The chloromercuri procedure and direct condensation methods are commonly used, with the latter providing better yields . These methods ensure the efficient and cost-effective production of the compound for research and pharmaceutical applications.
化学反应分析
Types of Reactions
3’-Deoxy-3’-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the nucleoside’s structure and properties.
Common Reagents and Conditions
Hydrogen Fluoride in Dioxane: Used for the initial fluorination step.
Potassium Hydrogen Fluoride in Ethane-Diol: Another fluorination method.
Major Products Formed
The primary product of these reactions is 3’-Deoxy-3’-fluorouridine itself, with potential derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
3’-Deoxy-3’-fluorouridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth.
Industry: Utilized in the development of antiviral pharmaceuticals targeting RNA virus-associated ailments.
相似化合物的比较
Similar Compounds
5-Fluorouridine: Another fluorinated nucleoside with similar anticancer properties.
Floxuridine: A pyrimidine analog used in oncology.
Uniqueness
3’-Deoxy-3’-fluorouridine is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. Its fluorine atom at the 3’ position distinguishes it from other nucleoside analogs, providing it with unique chemical and biological properties .
属性
IUPAC Name |
1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBOTRDLABQYMI-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206649 | |
| Record name | Uridine, 3'-deoxy-3'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57944-13-5 | |
| Record name | 3'-Deoxy-3'-fluorouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine, 3'-deoxy-3'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-amino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3029125.png)
